molecular formula C11H17N5 B11737637 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

Katalognummer: B11737637
Molekulargewicht: 219.29 g/mol
InChI-Schlüssel: JYBQTAQIRVZQIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings linked via a methylene-amine bridge. This compound belongs to a class of nitrogen-containing heterocycles recognized for their structural diversity and significant applications in medicinal chemistry and materials science . Pyrazole cores are frequently investigated as key scaffolds in the development of bioactive molecules, with documented activities including antimicrobial, anti-inflammatory, and anticancer effects . Specifically, structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated potent antiproliferative activity in cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and have been shown to modulate autophagy and reduce mTORC1 signaling pathways . As a ligand, the pyrazole nitrogen atoms can coordinate with various transition metals like copper(II), forming complexes with potential catalytic applications, such as in oxidation reactions . This compound is intended for use in scientific research applications only, including as a building block for the synthesis of more complex molecules, in enzyme inhibition studies, and in the investigation of new therapeutic agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C11H17N5

Molekulargewicht

219.29 g/mol

IUPAC-Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-10(6-14-16)12-7-11-9(2)5-13-15(11)3/h5-6,8,12H,4,7H2,1-3H3

InChI-Schlüssel

JYBQTAQIRVZQIJ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)NCC2=C(C=NN2C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole hydrides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has shown promising results in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that pyrazole derivatives exhibit significant cytotoxic properties against various cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Antiproliferative
Breast CancerMDA-MB-231Antitumor activity
Liver CancerHepG2Inhibition of growth
Colorectal CancerHCT116Cytotoxic effects

Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

The compound's biological activity extends beyond anticancer properties. It has been studied for its potential as an anti-inflammatory agent and as a modulator of enzyme activities. For instance, it may inhibit specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of pyrazole derivatives. N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has been evaluated for its ability to scavenge free radicals, thus contributing to cellular protection against oxidative stress .

Industrial Applications

In addition to its research applications, N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique structure allows for the development of new compounds with tailored properties for specific industrial needs.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of N-[1-(ethyl)-5-fluoro-pyrazolyl] derivatives demonstrated significant inhibition of tumor growth in vivo models. The compound was found to be particularly effective against lung and breast cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Study 2: Antioxidant Activity

Research published in ACS Omega evaluated various pyrazole derivatives for their radical scavenging activities. The findings indicated that certain derivatives exhibited superior antioxidant properties compared to standard antioxidants like ascorbic acid. This positions N-[1-(ethyl)-5-fluoro-pyrazolyl] derivatives as candidates for further exploration in nutraceutical applications .

Wirkmechanismus

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrazole derivatives, differing primarily in substituent groups and their positions. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituents (Pyrazole Rings) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1,4-Dimethyl (Ring 1); 1-Ethyl (Ring 2) C₁₂H₁₈N₆ 246.32 High lipophilicity due to ethyl group; potential for CNS penetration .
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine 1,4-Dimethyl (Ring 1); Benzyl (Amine) C₁₄H₁₈N₄ 242.32 Increased aromaticity from benzyl group may enhance π-π stacking but reduce solubility .
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine 1-Cyclopentyl-3-methyl (Ring 1); 1,4-Dimethyl (Ring 2) C₁₅H₂₄ClN₅ 309.84 Bulky cyclopentyl group likely improves target selectivity but may hinder bioavailability .
N-(3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-yl)-7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine (Compound 37) Cyclopropyl, 1,4-Dimethyl (Pyrazole); Pyrimidoindole Core C₂₅H₂₈N₇O₂ 458.23 Extended heterocyclic system enhances binding to bromodomains; methoxy group improves solubility .

Biologische Aktivität

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is C11H16N4C_{11}H_{16}N_4, with a molecular weight of 212.28 g/mol. The structure features two pyrazole rings connected via a methyl bridge.

1. Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives in cancer treatment. N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has shown promising results in inhibiting the proliferation of various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-23112.5
Liver CancerHepG215.0
Lung CancerA54910.0
Colorectal CancerHCT11614.0

The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for further development as an anticancer agent.

2. Antibacterial Activity

Research has also indicated that pyrazole derivatives exhibit antibacterial properties. In vitro studies have demonstrated that N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine shows effective inhibition against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

The antibacterial action is believed to be due to the disruption of bacterial cell wall synthesis.

3. Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can significantly reduce pro-inflammatory cytokines in various models:

Inflammatory Model Cytokine Reduction (%) Reference
Lipopolysaccharide (LPS) induced inflammation in miceTNF-alpha: 45% reduction IL-6: 50% reduction

This suggests that N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine may be effective in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study involving the administration of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine in mice with induced breast cancer demonstrated a significant reduction in tumor size compared to controls (p < 0.05). Histological analysis revealed increased apoptosis rates in tumor tissues.

Case Study 2: Antibacterial Assessment

In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with this compound as part of a combination therapy. Results showed a marked improvement in infection resolution rates within two weeks.

Q & A

Basic: What are the recommended synthetic routes for N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1-ethyl-1H-pyrazol-4-amine in the presence of a reducing agent (e.g., NaBH4) to form the secondary amine.
  • Step 2: Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Evidence from analogous pyrazole derivatives shows that using cesium carbonate as a base and copper(I) bromide as a catalyst can improve cross-coupling efficiency .

Critical Factors:

  • Base Selection: Potassium carbonate or sodium hydroxide may lead to side reactions (e.g., over-alkylation), whereas milder bases like Cs2CO3 reduce byproducts .
  • Scale-Up Challenges: Continuous flow reactors improve reproducibility in industrial-scale synthesis but require precise control of residence time and pressure .

Basic: How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Peaks at δ 2.1–2.5 ppm (methyl groups), δ 3.8–4.2 ppm (N-CH2-N bridge), and δ 7.2–7.5 ppm (pyrazole protons). Discrepancies in integration ratios may arise from rotational isomers or solvent polarity effects .
    • 13C NMR: Signals for quaternary carbons (pyrazole rings) near 140–150 ppm.
  • HRMS: Confirm molecular ion [M+H]+ at m/z 248.176 (calculated). Deviations >0.005 Da suggest impurities or isotopic interference .

Data Contradictions:

  • Crystallographic data (e.g., bond angles) from similar compounds (e.g., 4-(4-fluorophenyl)-1H-pyrazol-5-amine) show variations in pyrazole ring planarity due to substituent electronegativity .

Basic: What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., JAK2) using fluorescence polarization. Pyrazole derivatives often show IC50 values <10 µM due to hydrogen bonding with ATP-binding pockets .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa). Compare results with structurally similar compounds (e.g., N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine) to identify substituent-dependent activity trends .

Advanced: How can mechanistic studies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Binding Mode Analysis: Perform molecular docking (e.g., AutoDock Vina) to compare interactions with target proteins. For example, fluorine substituents may enhance hydrophobic interactions but reduce solubility, explaining divergent IC50 values in vitro vs. in vivo .
  • Metabolic Stability: Use LC-MS to identify metabolites. A methyl group at the pyrazole 1-position (vs. ethyl) may slow hepatic clearance, altering efficacy in pharmacokinetic models .

Case Study:
A study on N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine revealed that fluorination increased target affinity but introduced photodegradation, requiring formulation adjustments .

Advanced: What experimental designs are recommended for studying environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies: Expose the compound to buffers at pH 2–12 (37°C) and monitor degradation via HPLC. Pyrazole amines are typically stable at neutral pH but degrade rapidly under acidic conditions via N-dealkylation .
  • Photodegradation: Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight. Quenching experiments with ROS scavengers (e.g., NaN3) can identify radical-mediated pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.